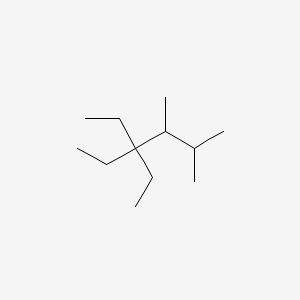

4,4-Diethyl-2,3-dimethylhexane

Description

Significance of Alkane Structure in Chemical Research

The arrangement of atoms within an alkane molecule, its structure, has profound implications for its physical and chemical characteristics. While alkanes are generally considered to be of low reactivity, their structural variations, especially the degree of branching, lead to significant differences in properties such as boiling point, melting point, and stability. byjus.comwou.edu

The boiling points of alkanes, for instance, are heavily influenced by intermolecular van der Waals forces. vedantu.com In straight-chain alkanes, these forces increase with the size of the molecule, leading to higher boiling points. byjus.com However, for isomeric alkanes, increased branching results in a more compact, spherical shape, reducing the surface area available for intermolecular contact. This leads to weaker van der Waals forces and consequently, lower boiling points compared to their straight-chain counterparts. vedantu.comontosight.ai

Research has also shown that branched alkanes are often more stable than their linear isomers. researchgate.net This increased stability is attributed to factors such as stabilizing geminal sigma-to-sigma* delocalization. researchgate.net In some highly branched alkanes, the presence of intramolecular hydrogen-hydrogen bonds has been identified as a secondary stabilizing factor. acs.org The stability and unique properties of branched alkanes are of significant interest in various applications, including their use as components in high-quality fuels and as additives in lubricants. nih.gov Furthermore, branched alkanes constitute a significant portion of hydrocarbons emitted in urban environments and are important precursors to secondary organic aerosols (SOA). copernicus.org

IUPAC Nomenclature and Isomerism of Branched Hexanes: The Case of 4,4-Diethyl-2,3-dimethylhexane

To systematically name the vast number of possible organic compounds, the International Union of Pure and Applied Chemistry (IUPAC) has established a set of nomenclature rules. libretexts.orgwikipedia.org This system allows for the generation of a unique and unambiguous name for every compound, from which its structural formula can be derived.

For branched alkanes, the IUPAC system involves identifying the longest continuous carbon chain (the parent chain), numbering it to give the substituents the lowest possible locants, and naming the substituents as alkyl groups. libretexts.orgausetute.com.au

The compound This compound serves as an excellent example of applying these rules to a highly branched alkane. nih.gov Its name can be deconstructed as follows:

| Component of IUPAC Name | Interpretation |

| hexane (B92381) | The longest continuous carbon chain in the molecule contains six carbon atoms. libretexts.org |

| dimethyl | There are two methyl (-CH₃) groups attached as substituents to the parent chain. ausetute.com.au |

| diethyl | There are two ethyl (-CH₂CH₃) groups attached as substituents to the parent chain. youtube.com |

| 2,3- | The two methyl groups are located on the second and third carbon atoms of the hexane chain. wikipedia.org |

| 4,4- | The two ethyl groups are both located on the fourth carbon atom of the hexane chain. wikipedia.org |

This systematic naming ensures that there is no ambiguity about the structure of the molecule.

The concept of isomerism is central to understanding the diversity of alkanes. Structural isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. byjus.comvaia.com Hexane (C₆H₁₄), for example, has five structural isomers. ontosight.aivaia.com

Table of Structural Isomers of Hexane

| IUPAC Name | Common Name | Boiling Point (°C) |

|---|---|---|

| Hexane | n-hexane | 68 |

| 2-Methylpentane | Isohexane | 60.3 |

| 3-Methylpentane | 63.3 | |

| 2,2-Dimethylbutane | Neohexane | 49.7 |

This table illustrates how branching affects the boiling point of hexane isomers. ontosight.aivaia.comunacademy.com

This compound is an isomer of dodecane (B42187), as it has the molecular formula C₁₂H₂₆. nih.govwikipedia.org

Historical Context of Complex Alkane Synthesis and Characterization Research

The study of alkanes, historically known as paraffins (from the Latin parum affinis, meaning "little affinity") due to their low reactivity, has evolved significantly over time. wikipedia.orgums.edu.my Early research focused on isolating and identifying alkanes from natural sources like petroleum.

The development of synthetic methods to construct complex alkane structures has been a long-standing challenge and an area of active research in organic chemistry. The synthesis of highly branched alkanes often requires multi-step procedures and the use of specific reagents to control the regioselectivity and stereoselectivity of the reactions.

Several general methods for alkane synthesis have been developed, including:

Hydrogenation of Alkenes: This common method involves the addition of hydrogen across a carbon-carbon double bond in an alkene, typically using a metal catalyst such as platinum, palladium, or nickel, to form the corresponding saturated alkane.

Reduction of Alkyl Halides: Alkyl halides can be reduced to alkanes using various reagents.

Kolbe's Electrolysis: This method involves the electrolysis of the sodium or potassium salt of a carboxylic acid to produce a symmetrical alkane.

Wurtz Reaction: This reaction involves the coupling of two alkyl halides in the presence of sodium metal.

Corey-House Synthesis: This is a versatile method for synthesizing alkanes, including unsymmetrical ones, by reacting an alkyl halide with a lithium dialkylcuprate.

The synthesis of extremely branched alkanes can be sterically hindered, and for very large and highly branched structures, the molecules may become unstable. researchgate.net The characterization of these complex molecules relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, which provide detailed information about the molecular structure. The study of transient alkane complexes with transition metals has also been an area of significant research, providing insights into C-H bond activation. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-91-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4,4-diethyl-2,3-dimethylhexane |

InChI |

InChI=1S/C12H26/c1-7-12(8-2,9-3)11(6)10(4)5/h10-11H,7-9H2,1-6H3 |

InChI Key |

YNHBDJNMYMZVLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)C(C)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Architecturally Complex Alkane Derivatives

Strategies for Constructing Quaternary Carbon Centers in Alkane Synthesis

The formation of all-carbon quaternary centers is a formidable task in organic synthesis due to the steric hindrance involved in bringing together four carbon substituents on a single carbon atom. nih.gov The C4 atom in 4,4-diethyl-2,3-dimethylhexane, bonded to two ethyl groups and two other carbon atoms of the hexane (B92381) chain, exemplifies this challenge.

Modern synthetic chemistry has developed several powerful methods to overcome this hurdle. One prominent strategy is the hydroalkylation of olefins , which creates new C(sp³)–C(sp³) bonds and can generate quaternary centers. nih.govbeilstein-journals.org This approach has been advanced through various catalytic systems. For instance, Pd(II)-catalyzed intramolecular hydroalkylation of β-diketones has proven effective for creating cyclic systems with quaternary centers. nih.gov While the target molecule is acyclic, the principles of metal-catalyzed additions are transferable.

Another significant approach involves the asymmetric allylic alkylation of enolates, often catalyzed by palladium complexes. caltech.edu This method is particularly powerful for creating α-quaternary ketones, which can then be further reduced to the corresponding alkane. The choice of chiral ligands, such as (S)-tBu-PHOX, is critical for achieving high enantioselectivity in these reactions. caltech.edu

Furthermore, nucleophilic substitution reactions at a quaternary carbon stereocenter, a traditionally challenging transformation, have been achieved using organoaluminum reagents. nih.gov This method allows for the construction of complex acyclic hydrocarbon chains with complete inversion of configuration, offering a pathway to intricate structures from readily available starting materials. nih.gov

Table 1: Methodologies for Quaternary Carbon Construction

| Methodology | Catalyst/Reagent | Substrate Type | Key Feature |

|---|---|---|---|

| Hydroalkylation | Pd(II) complexes | Unactivated Olefins | Forms C(sp³)–C(sp³) bonds directly. nih.govbeilstein-journals.org |

| Asymmetric Allylic Alkylation | [Pd₂(dba)₃] with chiral ligands (e.g., PHOX) | Allyl enol carbonates, silyl (B83357) enol ethers | Creates α-quaternary ketones with high enantioselectivity. caltech.edu |

| Nucleophilic Substitution | Organoaluminum reagents (e.g., Me₃Al) | Polysubstituted cyclopropyl (B3062369) methyl phosphates | Achieves substitution at a quaternary center with inversion of configuration. nih.gov |

| Reductive Dimerization | Vitamin B₁₂ (cobalamin) | Aryl olefins | Forms two vicinal quaternary carbon centers. beilstein-journals.org |

Alkylation Reactions and Their Application in Branched Hydrocarbon Construction

Alkylation represents a fundamental class of reactions for elongating carbon chains and introducing branching, essential for assembling the framework of this compound. mt.com These reactions involve the addition of an alkyl group to a substrate molecule. In the context of hydrocarbon synthesis, this typically involves forming C-C bonds.

Classic methods like the Friedel-Crafts alkylation are widely used to attach alkyl groups to aromatic rings, but analogous principles apply to aliphatic systems, particularly in industrial processes where strong acid catalysts like HF or H₂SO₄ are used to alkylate isoparaffins with olefins to produce high-octane gasoline components (alkylate). mt.comacs.org

For laboratory-scale synthesis of complex alkanes, organometallic reagents are indispensable. Key reactions include:

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to a ketone or aldehyde can create a tertiary alcohol. For the target molecule, reacting a suitable ketone like 3,4-dimethylhexan-3-one with ethylmagnesium bromide could generate the carbon skeleton, which would then require deoxygenation.

Wurtz Coupling: This reaction involves the coupling of two alkyl halides in the presence of sodium metal. While useful for symmetrical products, it is less effective for coupling different alkyl halides due to the formation of multiple products. stackexchange.com However, it remains a viable option for specific synthetic steps. stackexchange.com

Alkylation of Terminal Alkynes: This is a powerful method for extending carbon chains. A terminal alkyne can be deprotonated to form a nucleophilic alkynide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. youtube.com Subsequent reduction of the alkyne yields the saturated alkane framework.

These alkylation strategies provide the tools to systematically build the highly branched structure of this compound from smaller, simpler precursors.

Stereoselective Synthesis of Chiral Branched Alkane Motifs

The this compound molecule possesses two chiral centers at the C2 and C3 positions. Therefore, its complete synthesis requires control over the relative and absolute stereochemistry, a process known as stereoselective synthesis. ethz.ch Depending on the arrangement at these centers, different stereoisomers (diastereomers and enantiomers) exist.

Asymmetric synthesis aims to produce a single desired stereoisomer. ethz.ch This can be achieved through several key strategies:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. ethz.ch The inherent chirality is carried through the synthetic sequence to the final product.

Chiral Auxiliaries: An enantiopure auxiliary group is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the new stereocenter is formed, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. This is often the most efficient method. For instance, iridium-catalyzed enantioselective reactions have been developed for the synthesis of chiral-at-cage o-carboranes, demonstrating the power of this approach for creating specific chirality. researchgate.net

In the context of branched alkanes, stereochemically defined α-alkyl-γ-hydroxy-acetylenes can be synthesized and subsequently hydrogenated and reduced to yield chiral sec-alkyl hydrocarbons. nih.gov This highlights a pathway where stereochemistry is set early and preserved through subsequent non-stereocenter-altering reactions. The development of stereoselective syntheses of mechanically planar chiral (MPC) rotaxanes also showcases advanced techniques for controlling complex stereochemistry, which can inspire new approaches for acyclic systems. nih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Advantage | Disadvantage |

|---|---|---|---|

| Chiral Pool | Uses readily available, enantiopure natural products as starting materials. ethz.ch | Economical for certain targets. | Limited to the structures and stereochemistries available from nature. |

| Chiral Auxiliaries | A recoverable chiral group directs a stereoselective reaction. ethz.ch | High diastereoselectivity is often achievable. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral product. ethz.ch | Highly efficient (high turnover). | Development of a suitable catalyst for a new reaction can be challenging. |

Novel Approaches to Highly Substituted Hexane Frameworks

The creation of highly substituted and sterically congested acyclic frameworks like this compound pushes the boundaries of traditional synthetic methods. Novel strategies are continuously being developed to access such complex molecular architectures. acs.orgnih.gov

One area of innovation is the development of cascade or tandem reactions . These processes involve multiple bond-forming events occurring in a single operation without isolating intermediates. A well-designed cascade can rapidly build molecular complexity from simple starting materials. For example, a radical-polar crossover cascade initiated by hydrogen atom transfer has been used to achieve polycyclization, and similar principles could be adapted for acyclic systems. researchgate.net

Multi-component reactions (MCRs) , where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, offer another powerful approach. An MCR could potentially assemble the core of a highly substituted hexane in a highly convergent manner. While many MCRs produce heterocyclic compounds, the development of MCRs for complex acyclic hydrocarbons is an active area of research. thieme-connect.com

Furthermore, advances in catalysis continue to provide new tools. For instance, methods for the synthesis of highly branched alkanes from biomass-derived molecules are being explored. researchgate.net These often involve catalytic cracking, alkylation, and hydrogenation steps to convert platform chemicals into fuel-range hydrocarbons. researchgate.net While aimed at fuel production, the underlying catalytic systems and transformations are relevant for the targeted synthesis of specific complex alkanes.

Reaction Mechanisms and Reactivity Studies of Branched Alkanes

Homolytic Cleavage and Radical Pathways in Saturated Hydrocarbons

The initiation of many alkane reactions involves the breaking of a chemical bond. This can occur through two primary mechanisms: heterolytic cleavage, where one fragment retains both electrons, forming ions, and homolytic cleavage, where each fragment retains one electron, forming radicals. pressbooks.pubmaricopa.edulibretexts.org For non-polar bonds, such as the C-H and C-C bonds in alkanes, homolytic cleavage is the more common pathway, typically induced by energy input from heat or ultraviolet (UV) light. pressbooks.pubdeboecksuperieur.com

Homolytic cleavage, or homolysis, generates highly reactive radical intermediates that can initiate chain reactions. maricopa.eduwikipedia.org The stability of the resulting alkyl radical is a crucial factor determining which C-H bond is most likely to break. Radical stability increases in the order of methyl < primary < secondary < tertiary.

In the case of 4,4-Diethyl-2,3-dimethylhexane, there are primary, secondary, and tertiary C-H bonds. The homolytic cleavage of a C-H bond at the tertiary C-3 position would yield the most stable radical, making this site a likely point of initial reaction in radical-mediated processes like halogenation. youtube.com

Table 1: Bond Dissociation Enthalpies (BDEs) for C-H Bonds in Alkanes

| Type of C-H Bond | Example Molecule | Approximate BDE (kJ/mol) | Resulting Radical Stability |

|---|---|---|---|

| Primary (1°) | Propane (CH3-CH2-CH3) | 423 | Least Stable |

| Secondary (2°) | Propane (CH3-CH2-CH3) | 413 | More Stable |

| Tertiary (3°) | Isobutane ((CH3)3C-H) | 404 | Most Stable |

This table presents generalized data for illustrative purposes.

Catalytic Transformations of Branched Alkanes: Research Trends

Due to their inertness, the transformation of alkanes into more valuable chemicals often requires catalysis. Research focuses on developing catalysts that can operate under milder conditions with high selectivity. illinois.edu

Catalytic dehydrogenation converts alkanes into alkenes, which are important feedstocks for the chemical industry. sciengine.com This process is endothermic and typically requires high temperatures. uh.edu Platinum-based catalysts are commonly used. researchgate.net The mechanism involves the adsorption of the alkane onto the catalyst surface, followed by sequential C-H bond cleavage to form an alkene, which then desorbs. sciengine.com For branched alkanes, the reaction can be complex, with various isomeric alkenes being possible products. The selectivity is influenced by the catalyst structure and reaction conditions. sciengine.com Homogeneous catalysts, such as iridium pincer complexes, have also been developed for alkane dehydrogenation, showing promise for high selectivity at lower temperatures. utexas.edu

A major goal in modern chemistry is the direct conversion of C-H bonds into C-C, C-O, or C-N bonds, bypassing the need to pre-functionalize the alkane as an alkyl halide. researchgate.net This is known as C-H functionalization or C-H activation. wikipedia.org Transition metal catalysts, often based on rhodium, iridium, or palladium, are at the forefront of this research. illinois.eduwikipedia.orgacs.org These catalysts can react with a C-H bond to form a metal-alkyl intermediate, which can then be transformed into a functionalized product. wikipedia.org A significant challenge is achieving regioselectivity—that is, functionalizing a specific C-H bond among many similar ones. researchgate.net For a molecule like this compound, a catalyst would need to differentiate between primary, secondary, and tertiary C-H bonds. While tertiary C-H bonds are often the most reactive in radical reactions, some catalytic systems can show a preference for the less-hindered primary positions. illinois.eduwikipedia.org

Oxidative Reaction Pathways for Alkane Derivatives

Oxidation of alkanes can range from complete combustion to controlled partial oxidation. studysmarter.co.uk Complete combustion, a highly exothermic process, breaks all C-C and C-H bonds to form carbon dioxide and water. libretexts.org

Controlled, partial oxidation aims to introduce oxygen-containing functional groups (e.g., alcohols, ketones, carboxylic acids) and is of great industrial importance. studysmarter.co.uk These reactions often proceed through radical mechanisms. The low-temperature oxidation of alkanes involves the formation of an alkyl radical (R•), which then reacts with molecular oxygen (O₂) to form an alkylperoxy radical (ROO•). researchgate.netresearchgate.net This radical can then undergo intramolecular hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH), which is a key step in the chain-branching process that leads to autoignition. researchgate.net The products of controlled oxidation can include a variety of alcohols, ketones, and acids, depending on the reaction conditions and the structure of the alkane. masterorganicchemistry.com

Advanced Analytical Chemistry Techniques for Branched Hydrocarbon Characterization

High-Resolution Gas Chromatography (GC) for Isomer Separation and Quantification

High-Resolution Gas Chromatography (GC) is a cornerstone technique for the separation of volatile and semi-volatile compounds, making it highly suitable for analyzing branched alkanes. nih.gov The separation is based on the differential partitioning of analytes between a stationary phase, typically a high-boiling point liquid coated on the inside of a long, narrow capillary column, and a gaseous mobile phase. stackexchange.com For complex mixtures of hydrocarbon isomers, which often have very similar boiling points, high-resolution columns are essential. These are typically long (e.g., 30-100 meters) with small internal diameters, providing a large number of theoretical plates and thus superior separating power.

The choice of stationary phase is critical for resolving isomers. Nonpolar phases, such as those based on polydimethylsiloxane, separate compounds primarily by their boiling points. More polarizable phases can offer selectivity based on molecular shape, which is advantageous for separating branched isomers from their linear or less-branched counterparts. stackexchange.com Quantification is typically achieved using a flame ionization detector (FID), which offers high sensitivity and a wide linear range for hydrocarbons. By comparing the retention time and peak area of an analyte to those of a known standard, both identification and concentration can be determined.

Key Research Findings in GC Analysis of Alkanes:

| Finding | Significance | Reference |

| Baseline separation of C1–C5 alkanes achieved with a metal-organic framework (FJI-C4) stationary phase. | Demonstrates the potential of novel stationary phases for superior resolution of light hydrocarbons. | researcher.life |

| Development of a GC-MS method for quantifying n-alkanes (C21 to C36) in environmental samples. | Highlights the application of GC for the quantitative analysis of long-chain alkanes in complex matrices. | nih.gov |

| Use of very high-resolution capillary columns (e.g., 300 m) for separating alkene isomers. | Illustrates that extreme column lengths can achieve separation of even very similar isomers, including cis/trans forms. | stackexchange.com |

Two-Dimensional Gas Chromatography (GC×GC) for Comprehensive Analysis of Complex Alkane Mixtures

For exceedingly complex mixtures like petroleum distillates, where hundreds or even thousands of hydrocarbon isomers co-exist, one-dimensional GC may not provide adequate resolution. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation power by subjecting the entire sample to two distinct chromatographic separations. researchgate.netazom.com

In a typical GC×GC setup, the effluent from a primary, long nonpolar column is continuously collected in short pulses by a modulator. chromatographyonline.com These pulses are then rapidly re-injected onto a second, shorter, and typically more polar column for a fast secondary separation. acs.org The result is a structured, two-dimensional chromatogram (a contour plot) where compounds are ordered by boiling point in the first dimension and by polarity or shape in the second. azom.com This structured separation allows for the clear distinction of different hydrocarbon classes (e.g., n-alkanes, branched alkanes, cycloalkanes, and aromatics). acs.org GC×GC is particularly powerful for resolving the "unresolved complex mixture" (UCM) or "hump" often seen in chromatograms of weathered petroleum samples, which consists of a multitude of co-eluting branched and cyclic hydrocarbons. chromatographyonline.com

The enhanced peak capacity and structured nature of GC×GC chromatograms greatly facilitate the identification and quantification of specific isomers within complex matrices. acs.orgdlr.de

GC×GC System Configuration:

| Component | Function | Typical Specification |

| First Dimension Column | Primary separation, usually based on volatility/boiling point. | Long (e.g., 30-60 m), nonpolar stationary phase (e.g., BPX5). |

| Modulator | Traps, focuses, and re-injects effluent from the first column to the second. | Thermal (cryogenic) or flow-based. |

| Second Dimension Column | Fast secondary separation, typically based on polarity. | Short (e.g., 1-3 m), semi-polar to polar stationary phase (e.g., BPX50). |

| Detector | High-speed detection required to capture the fast-eluting peaks from the 2nd dimension. | Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID). |

Mass Spectrometry (MS) in Structural Elucidation and Molecular Weight Determination of Branched Alkanes

When coupled with gas chromatography (GC-MS), mass spectrometry is a powerful tool for the structural elucidation of branched alkanes. chemijournal.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). nih.gov The resulting molecular ion (M+) provides the molecular weight of the compound. For 4,4-Diethyl-2,3-dimethylhexane (C12H26), the molecular weight is 170.33 g/mol . nih.gov

Under EI conditions, the molecular ion often undergoes fragmentation, breaking apart in a predictable manner. whitman.edu This fragmentation pattern is a molecular fingerprint that provides crucial structural information. For branched alkanes, fragmentation is favored at the branching points because it leads to the formation of more stable secondary or tertiary carbocations. whitman.edu The mass-to-charge ratio (m/z) of these fragment ions can be used to deduce the structure of the original molecule. While isomeric alkanes can produce similar fragments (e.g., prominent ions at m/z 43, 57, 71, 85), the relative intensities of these ions and the presence of larger, structure-specific fragments are key to distinguishing them. whitman.educopernicus.org

High-resolution mass spectrometry (HRMS) can determine the mass of ions with very high accuracy, allowing for the calculation of the elemental composition of the molecular ion and its fragments, further confirming the identity of an unknown compound. currenta.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules, including branched alkanes. azolifesciences.com It works by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. libretexts.org

In a ¹H NMR spectrum, the number of signals indicates the number of chemically non-equivalent protons in the molecule. The position of the signal (chemical shift) provides information about the electronic environment of the protons. youtube.com Protons on alkyl groups in alkanes are highly shielded and typically appear in the 0.7 to 1.7 ppm range. openochem.org The splitting of a signal (spin-spin coupling) reveals the number of protons on adjacent carbon atoms, which is invaluable for piecing together the carbon skeleton. libretexts.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org For a highly branched and asymmetric alkane like this compound, ¹³C NMR would show a specific number of signals corresponding to each chemically distinct carbon atom, confirming its unique structure compared to other C12H26 isomers. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, adding another layer of structural detail. libretexts.org

For complex mixtures, 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to determine which protons are coupled to each other, helping to trace the connectivity within the molecules. acs.org

Advanced Spectroscopic Fingerprinting of Highly Branched Alkanes (e.g., FTIR, Raman)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.govresearchgate.net

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations like stretching and bending of C-H and C-C bonds. sustainability-directory.com The resulting IR spectrum is a plot of absorbance versus wavenumber. For alkanes, characteristic absorptions include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.

C-H bending: Bands in the 1350-1470 cm⁻¹ region. The pattern of these bending vibrations can sometimes provide clues about the presence of specific groups like methyl (-CH₃) and methylene (B1212753) (-CH₂-).

While the IR spectra of different branched alkane isomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification when compared to a reference spectrum. longdom.org

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light (from a laser). sustainability-directory.com It also provides information about molecular vibrations. Raman is particularly sensitive to nonpolar bonds, making it well-suited for studying the C-C backbone of alkanes. The combination of FTIR and Raman provides a more complete vibrational profile of a molecule. nih.gov

Hyphenated Techniques for Comprehensive Hydrocarbon Mixture Analysis

Hyphenated techniques involve coupling a separation method with a spectroscopic identification method, providing the best of both worlds: separation of complex mixtures and detailed identification of the individual components. chemijournal.com The term refers to the online combination of two or more analytical instruments. ajpaonline.com

The most common and powerful hyphenated technique for hydrocarbon analysis is Gas Chromatography-Mass Spectrometry (GC-MS) . researchgate.net As described earlier, the GC separates the components of the mixture, and the MS provides mass spectra for each component as it elutes. This allows for positive identification of compounds, even those that co-elute or are present in trace amounts. chemijournal.com

Other important hyphenated techniques include:

GC-FTIR: Provides infrared spectra of the separated components, offering complementary structural information to MS, particularly for distinguishing between certain types of isomers. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry is less common for volatile alkanes but is a powerful tool for higher molecular weight or less volatile hydrocarbons. chemijournal.com

GC×GC-TOFMS: The coupling of two-dimensional GC with a high-speed Time-of-Flight Mass Spectrometer is arguably the most powerful technique for the comprehensive analysis of complex hydrocarbon mixtures like petroleum, enabling the separation and identification of thousands of individual compounds in a single run. researchgate.netnih.gov

These advanced hyphenated methods are essential for detailed molecular-level characterization of fuels, environmental samples, and geochemical extracts, where highly branched alkanes like this compound are often found. researchgate.netasdlib.org

Environmental and Atmospheric Chemistry of Branched Hydrocarbons: Research Frameworks

Atmospheric Degradation Mechanisms of Volatile Organic Compounds (VOCs) and Alkanes

Volatile Organic Compounds (VOCs), including branched alkanes like 4,4-Diethyl-2,3-dimethylhexane, are primarily removed from the atmosphere through oxidation reactions. The principal oxidant in the troposphere is the hydroxyl radical (OH), which initiates a complex series of reactions that break down the parent hydrocarbon.

The degradation of alkanes is initiated by the abstraction of a hydrogen atom by an OH radical, forming an alkyl radical (R•) and a water molecule. The site of hydrogen abstraction is influenced by the bond dissociation energy, with tertiary C-H bonds being weaker and therefore more susceptible to abstraction than secondary or primary C-H bonds. In the case of this compound, with its multiple tertiary and secondary carbons, a variety of alkyl radicals can be formed.

Following its formation, the alkyl radical rapidly reacts with molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•). The fate of the RO₂• radical is dependent on the concentration of nitrogen oxides (NOx).

Under high-NOx conditions , typical of polluted urban environments, the RO₂• radical primarily reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, including isomerization, decomposition (fragmentation), or reaction with O₂. For highly branched alkanes, fragmentation of the carbon skeleton is a significant pathway, leading to the formation of smaller, more volatile carbonyl compounds (aldehydes and ketones) and other oxygenated VOCs. acs.org

Under low-NOx conditions , characteristic of remote or pristine areas, the RO₂• radical is more likely to react with the hydroperoxyl radical (HO₂) to form a hydroperoxide (ROOH) or with another RO₂• radical. These pathways generally lead to less fragmentation and the formation of larger, less volatile multifunctional compounds. researchgate.net

Substituted dihydrofurans can also be formed during the photooxidation of long-chain alkanes, which are highly reactive towards OH, ozone (O₃), and nitrate (B79036) radicals (NO₃), opening up additional degradation pathways not typically accessible to alkanes. researchgate.net

Formation and Fate of Secondary Organic Aerosols from Branched Alkane Precursors

A significant outcome of the atmospheric oxidation of branched alkanes is the formation of Secondary Organic Aerosols (SOA). SOA is formed when low-volatility oxidation products partition from the gas phase to the particle phase. acs.orgcopernicus.org The molecular structure of the parent alkane plays a crucial role in determining the SOA yield. acs.orgnih.gov

For a given carbon number, branched alkanes generally exhibit lower SOA mass yields compared to linear or cyclic alkanes. acs.orgacs.org This is attributed to the greater tendency of branched alkoxy radicals to undergo fragmentation, which produces smaller, more volatile products that are less likely to condense and form aerosols. acs.orgd-nb.info The position of the methyl branch on the carbon backbone also influences the SOA yield. acs.org

The chemical composition of SOA derived from branched alkanes is complex and includes a variety of multifunctional compounds such as hydroxycarbonyls, hydroperoxides, and organic nitrates. researchgate.netnih.gov Particle-phase reactions, including the formation of peroxyhemiacetals, hemiacetals, esters, and aldol (B89426) condensation products, can lead to the formation of oligomers, contributing to the growth and mass of the aerosol particles. acs.org

The table below summarizes the general trends in SOA yields for different C12 alkane structures under varying NOx conditions.

| Parent Alkane Structure | High-NOx Conditions SOA Yield Trend | Low-NOx Conditions SOA Yield Trend | Rationale for Trend |

| Cyclic | Highest | Highest | Ring-opening reactions lead to less volatile multifunctional products. acs.orgd-nb.info |

| Linear | Intermediate | Intermediate | Less fragmentation compared to branched alkanes. acs.orgd-nb.info |

| Branched | Lowest | Lowest | Increased fragmentation of alkoxy radicals leads to more volatile products. acs.orgacs.orgd-nb.info |

Modeling Atmospheric Reactivity and Ozone Formation Potentials of Branched Alkanes

The atmospheric reactivity of a VOC is a measure of its potential to contribute to the formation of ground-level ozone, a key component of photochemical smog. This reactivity is influenced by the rate of the initial reaction with the OH radical and the subsequent reactions of the oxidation products.

The Ozone Formation Potential (OFP) is a metric used to quantify the contribution of a particular VOC to ozone formation. It is often calculated using Maximum Incremental Reactivity (MIR) coefficients, which represent the amount of ozone formed per unit of VOC reacted. frontiersin.org While alkanes generally have lower OFPs compared to more reactive VOCs like alkenes and aromatics, their high abundance in some urban and industrial areas means their contribution to total ozone formation can be significant. frontiersin.orgaaqr.org

Atmospheric chemical mechanisms, such as the SAPRC (Statewide Air Pollution Research Center) mechanism, are used in air quality models to simulate the complex chemical transformations of VOCs. ucr.edu Accurately representing the chemistry of branched alkanes in these models is crucial for predicting their impact on ozone and SOA formation. copernicus.orgdntb.gov.ua

Bio-geochemical Cycling and Natural Occurrence of Complex Alkanes

Biogeochemical cycles describe the movement and transformation of chemical elements and compounds between living organisms, the atmosphere, the oceans, and the Earth's crust. wikipedia.orgkhanacademy.org The carbon cycle is a primary example, involving the exchange of carbon between various reservoirs. libretexts.org

While the primary sources of complex branched alkanes like this compound in the atmosphere are anthropogenic (e.g., fossil fuels), hydrocarbons are also produced and cycled naturally. mdpi.com Cyanobacteria and eukaryotic phytoplankton are significant natural sources of long-chain alkanes in the oceans. nih.gov These biogenic hydrocarbons are typically recycled rapidly by microbial populations. nih.gov

The degradation of alkanes is not limited to the atmosphere. In anaerobic environments, such as marine sediments, certain microbial taxa, including archaea, are capable of degrading alkanes. nih.govnih.gov This microbial degradation is an important part of the natural cycling of hydrocarbons.

The natural occurrence of highly branched alkanes like this compound is not well-documented in the scientific literature. Their presence in the environment is more likely attributable to their use in industrial applications and as components of fuels.

Specialized Research Applications and Contexts

Branched Alkanes as Reference Standards in Chemical Research and Analytical Method Development

In analytical chemistry, particularly in techniques like gas chromatography (GC), reference standards are crucial for the identification and quantification of components in complex mixtures. Branched alkanes are often employed as analytical standards due to their stable, non-reactive nature and predictable elution patterns. sigmaaldrich.com The specific branching of a molecule like 4,4-Diethyl-2,3-dimethylhexane results in a unique retention time in a GC column, allowing it to serve as a distinct marker in the analysis of hydrocarbon mixtures, such as those found in petroleum products. sigmaaldrich.com

The development of robust analytical methods relies on the availability of pure, well-characterized compounds. Highly branched alkanes are synthesized or isolated to serve this purpose, enabling the calibration of instruments and the validation of new analytical procedures. Their use is essential for ensuring the accuracy and comparability of results across different laboratories and studies. For instance, in the analysis of gasoline or other fuels, a complex mixture of isomers, the presence of specific branched alkanes as standards helps in creating a detailed compositional profile. nih.gov

Table 1: Application of Branched Alkanes in Analytical Chemistry

| Application Area | Role of Branched Alkane | Example Technique |

|---|---|---|

| Petroleum Analysis | Component Identification | Gas Chromatography (GC) |

| Method Validation | Calibration Standard | High-Performance Liquid Chromatography (HPLC) |

| Environmental Testing | Contaminant Marker | Mass Spectrometry (MS) |

Ligand Design and Molecular Recognition Studies Involving Branched Hydrocarbon Scaffolds

The field of supramolecular chemistry explores the non-covalent interactions between molecules, a concept central to molecular recognition and self-assembly. nih.govnih.gov Hydrocarbon scaffolds, especially those with rigid and well-defined three-dimensional structures like branched alkanes, are valuable in designing ligands for molecular recognition studies. The bulky and sterically hindered framework of this compound can be incorporated into larger molecules to create specific binding pockets or surfaces.

These hydrocarbon scaffolds provide a non-polar, structurally stable backbone, allowing researchers to attach functional groups at precise locations. researchgate.net This strategic placement of active sites is critical for creating synthetic receptors that can selectively bind to target molecules (guests). The study of these host-guest interactions provides fundamental insights into biological processes, such as enzyme-substrate binding, and drives the development of new sensors and catalytic systems. nih.gov While direct research involving this compound in this context is not extensively documented, its structural motifs are representative of the types of non-polar, sterically demanding scaffolds used to control the architecture of supramolecular assemblies. researchgate.net

Research on Anti-Knock Properties and Octane Numbers in Fuel Chemistry

One of the most significant research areas for branched alkanes is in fuel chemistry, specifically concerning their anti-knock properties. quora.comquora.com The octane rating of a gasoline fuel is a measure of its resistance to premature ignition, or "knocking," in an internal combustion engine. psecommunity.org Highly branched alkanes have significantly higher octane numbers than their straight-chain counterparts. doubtnut.comyoutube.comdocbrown.info

This superior performance is due to their molecular structure. The presence of tertiary and quaternary carbon atoms, as in this compound, promotes more controlled combustion. quora.com Straight-chain alkanes can be easily initiated to form free radicals, leading to rapid, uncontrolled explosions (knocking). quora.comyoutube.com In contrast, the carbon-carbon bonds in branched alkanes are arranged in a more compact and stable manner, requiring more energy to initiate combustion, which allows for a smoother and more efficient engine operation. quora.com The general trend shows that as the degree of branching in an alkane isomer increases, so does its octane number. docbrown.infokg.ac.rs

Table 2: Octane Number Comparison of Selected Hydrocarbon Isomers

| Compound Name | Molecular Formula | Structure Type | Research Octane Number (RON) |

|---|---|---|---|

| n-Heptane | C7H16 | Straight-chain | 0 |

| 2-Methylhexane | C7H16 | Branched | 42 |

| 3-Methylhexane | C7H16 | Branched | 52 |

Interdisciplinary Research Integrating Branched Alkane Chemistry with Materials Science

The intersection of organic chemistry and materials science has opened new avenues for creating advanced materials with tailored properties. The defined molecular structure of branched alkanes like this compound makes them useful as building blocks or structure-directing agents in this field. Their controlled synthesis allows for the creation of molecules with precise sizes and shapes. stackexchange.comresearchgate.net

In the synthesis of porous materials, such as zeolites or metal-organic frameworks (MOFs), branched alkanes can act as templates or porogens. Their specific volume and shape can direct the formation of pores and channels of a desired size within the material's framework. After synthesis, these organic molecules are typically removed, leaving behind a porous structure with a high surface area, which is beneficial for applications in catalysis, separation, and gas storage. nih.gov

Furthermore, the incorporation of highly branched alkyl chains into polymers can significantly alter the material's properties. These bulky groups can disrupt polymer chain packing, leading to a lower density, increased solubility, and modified thermal and mechanical characteristics. This approach is used to design specialty polymers for applications ranging from advanced lubricants to membranes with selective permeability.

Future Directions and Emerging Research Avenues for Complex Alkanes

Development of Sustainable and Green Synthesis Routes for Complex Hydrocarbons

The chemical industry is undergoing a significant transformation towards sustainability, with a strong emphasis on developing environmentally benign methods for synthesizing complex hydrocarbons. oil-gasportal.comnih.gov Traditional synthesis routes often rely on petroleum-based feedstocks and involve harsh reaction conditions, leading to significant waste and energy consumption. oil-gasportal.com The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, are now guiding the development of new synthetic pathways. oil-gasportal.comnih.gov

One of the most promising approaches is the utilization of bio-based resources. trellis.net Researchers are exploring methods to convert biomass into valuable branched alkanes, which could serve as renewable gasoline components. researchgate.netdntb.gov.ua This involves chemo-catalytic methods to transform bio-oils and raw biomass into highly-branched isoalkanes and cycloalkanes. researchgate.net Additionally, microbial biosynthesis is being investigated as a sustainable route to produce alkanes and alkenes from organic residues. biofueljournal.com While challenges such as low product yields currently exist, ongoing research in metabolic engineering and bioprocess optimization aims to overcome these hurdles. biofueljournal.com The direct conversion of C-H bonds to C-C bonds is another area of intense research, as it offers a more efficient synthesis of complex molecules with fewer operational steps. pnas.org

| Synthesis Approach | Description | Key Advantages | Challenges |

| Biomass Conversion | Chemo-catalytic transformation of bio-oils and raw biomass into branched alkanes. | Utilizes renewable feedstocks, potential for carbon neutrality. | Complex feedstock composition, catalyst development. |

| Microbial Biosynthesis | Use of microorganisms to convert organic residues into alkanes and alkenes. | Sustainable and environmentally friendly. biofueljournal.com | Low product titers, process scalability. biofueljournal.com |

| Direct C-H to C-C Coupling | Catalytic conversion of C-H bonds to form C-C bonds directly. pnas.org | Increased efficiency, reduced synthetic steps. pnas.org | Catalyst selectivity and reactivity. |

Advancements in Machine Learning and Artificial Intelligence for Alkane Property Prediction and Design

AI and ML models are being developed to predict a wide range of physicochemical properties of alkanes, including boiling points, heat capacities, and vapor pressures. arxiv.org For instance, artificial neural networks have been successfully trained to predict the properties of linear, single-branched, and double-branched alkanes with high accuracy. arxiv.org In the context of microemulsion systems, which are crucial for various industrial applications, ML models can quickly and reliably predict the equivalent alkane carbon number (EACN), a key parameter for formulation design. acs.orgnih.gov

| AI/ML Application | Description | Impact on Alkane Research |

| Property Prediction | Using algorithms to predict physicochemical properties of alkanes. | Accelerates material design and process optimization. acs.org |

| Microemulsion Design | Predicting the equivalent alkane carbon number (EACN) for formulation. acs.orgnih.gov | Speeds up the development of complex fluid systems. |

| Process Optimization | Optimizing drilling, production, and refining processes in the oil and gas industry. researchgate.netinstinctools.com | Enhances efficiency, reduces costs, and improves safety. researchgate.net |

New Catalytic Systems for Precision Alkane Transformations and Functionalization

The inert nature of C-H bonds in alkanes presents a significant challenge for their selective functionalization. researchgate.net Developing new catalytic systems that can precisely activate and transform these bonds under mild conditions is a major focus of current research. researchgate.netrsc.org Success in this area would unlock the potential to convert abundant and inexpensive alkanes into valuable chemicals. illinois.edu

Recent advances in photoredox catalysis have opened up new possibilities for C-H functionalization by enabling radical-mediated transformations in a more selective manner. researchgate.net Homogeneous transition metal catalysts are also being explored for the dehydrogenation of alkanes to produce olefins, which are important building blocks for polymers and other chemicals. researchgate.net Researchers are particularly interested in using earth-abundant and low-cost base metals for these catalytic systems. rsc.org

A key goal is to achieve regioselectivity, meaning the ability to target a specific C-H bond within a complex alkane molecule. rsc.org For example, catalysts are being designed to selectively functionalize the terminal (primary) C-H bonds of linear alkanes. illinois.eduacs.org This is particularly challenging due to the higher bond dissociation energy of primary C-H bonds compared to secondary and tertiary ones. acs.org

Exploration of Branched Alkanes in Advanced Materials Science Research and Nanotechnology

The unique structural properties of branched alkanes make them interesting candidates for applications in advanced materials science and nanotechnology. Their irregular shapes can influence their packing behavior and intermolecular interactions, leading to materials with novel properties. youtube.com While this area is still in its early stages of exploration for complex alkanes like 4,4-Diethyl-2,3-dimethylhexane, the fundamental principles of self-assembly and molecular engineering provide a conceptual framework.

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of nanotechnology. The specific branching patterns of complex alkanes could be exploited to direct their assembly into intricate architectures. These structures could find applications in areas such as nanofabrication, drug delivery, and the creation of new functional materials.

Enhanced Mechanistic Understanding via Advanced Spectroscopic and Computational Integration

A deeper understanding of the reaction mechanisms involved in alkane transformations is crucial for the rational design of new catalysts and processes. researchgate.netosti.gov The integration of advanced spectroscopic techniques with high-level computational modeling provides a powerful approach to elucidate these complex mechanisms.

Spectroscopic methods allow for the in-situ monitoring of catalytic reactions, providing real-time information about the species present and their transformations. Computational chemistry, on the other hand, can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.net The combination of these experimental and theoretical approaches offers a synergistic approach to unraveling the intricate details of alkane isomerization, cracking, and functionalization reactions. researchgate.netosti.govwhiterose.ac.uk This enhanced mechanistic insight is essential for developing more efficient and selective catalytic systems for the conversion of complex alkanes. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.